molecular formula C16H24ClN3O B4778098 N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide

Cat. No. B4778098
M. Wt: 309.83 g/mol
InChI Key: SNLAQJGCVMNOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and its mechanism of action has been extensively studied to understand its effects on the human body.

Mechanism of Action

N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide 55940 exerts its effects on the human body by binding to the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. Its binding to these receptors leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and immune cell function.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide 55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, anxiety, appetite, and immune function. Its potent agonism of the CB1 receptor has been shown to be particularly effective in the treatment of chronic pain and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide 55940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of these signaling pathways. However, its potent effects on the central nervous system can also pose limitations in terms of potential side effects and toxicity.

Future Directions

There are several potential future directions for the study of N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide 55940 and other synthetic cannabinoids, including the development of novel therapeutic applications, the exploration of new synthetic routes and analogs, and the elucidation of the underlying mechanisms of action. Additionally, further research is needed to fully understand the potential risks and benefits of these compounds in both preclinical and clinical settings.

Scientific Research Applications

N-(4-chlorophenyl)-4-pentyl-1-piperazinecarboxamide 55940 has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and other neurological disorders. Its potent agonism of the CB1 and CB2 receptors has made it a promising candidate for the development of novel cannabinoid-based therapies.

properties

IUPAC Name

N-(4-chlorophenyl)-4-pentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-2-3-4-9-19-10-12-20(13-11-19)16(21)18-15-7-5-14(17)6-8-15/h5-8H,2-4,9-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLAQJGCVMNOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-pentylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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